Product packaging for 9,10-Anthracenedione, 1,6-diamino-(Cat. No.:CAS No. 1758-64-1)

9,10-Anthracenedione, 1,6-diamino-

Cat. No.: B156739
CAS No.: 1758-64-1
M. Wt: 238.24 g/mol
InChI Key: UDBLWRCGYSQDGK-UHFFFAOYSA-N
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Description

Significance of Anthraquinone (B42736) Derivatives in Contemporary Chemistry

Anthraquinone and its derivatives are a class of aromatic organic compounds that have long been a subject of significant interest in various fields of chemistry. liberty.edunih.gov Their rigid, planar tricyclic structure forms the backbone for a wide array of molecules with diverse applications, ranging from dyes and pigments to advanced materials and biologically active agents. liberty.edunih.govbiointerfaceresearch.com The quinone moiety within the anthraquinone core allows these compounds to participate in reversible redox reactions, a property that is fundamental to many of their applications, including in energy storage systems like aqueous flow batteries. researchgate.netrsc.org

The chemical versatility of the anthraquinone scaffold allows for the introduction of various functional groups at different positions on the aromatic rings. liberty.edu This "tunability" enables the modification of the electronic and photophysical properties of the resulting derivatives. researchgate.netrsc.org For instance, the addition of auxochromes, such as hydroxyl or amino groups, can cause significant shifts in the compound's absorption spectrum, altering its color. liberty.edu This has been historically important in the development of synthetic dyes. liberty.eduasianpubs.org In contemporary chemistry, this tunability is being exploited to design materials with specific optical and electronic properties for applications in fields like organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Furthermore, the unique structure of anthraquinone derivatives has led to their investigation in medicinal chemistry. Some derivatives have been found to possess a range of pharmacological properties. liberty.edubiointerfaceresearch.com The planar nature of the anthraquinone system allows for intercalation with DNA, a mechanism that is relevant to the development of certain therapeutic agents. liberty.edu The ongoing research into the synthesis and properties of new anthraquinone derivatives continues to expand their potential applications in diverse areas of modern science and technology. nih.gov

The Role of Amino-Substituted Anthraquinones as Research Platforms

Among the various classes of anthraquinone derivatives, amino-substituted anthraquinones represent a particularly important and versatile research platform. biointerfaceresearch.comifmmi.comresearchgate.net The introduction of one or more amino groups onto the anthraquinone core significantly influences the molecule's electronic and photophysical properties. ifmmi.comrsc.org These amino groups act as strong electron-donating groups, which can lead to a red-shift in the absorption spectrum, meaning they absorb light at longer wavelengths compared to the unsubstituted anthraquinone. ifmmi.comrsc.org

This modification of the electronic structure makes aminoanthraquinones valuable as building blocks for a variety of functional materials. For instance, their unique photophysical properties, such as intersystem crossing efficiency, have led to their use as photoinitiators in polymerization reactions. ifmmi.comrsc.org The position and number of amino substituents on the anthraquinone ring system play a crucial role in determining the specific properties of the resulting compound. ifmmi.com For example, while monoamino-substituted derivatives show a significant red-shift, the addition of a second amino group, as in diamino-substituted derivatives, may not necessarily cause a further shift in the same direction. ifmmi.comrsc.org

The presence of amino groups also provides reactive sites for further chemical modifications. This allows for the synthesis of a wide range of more complex molecules with tailored properties. nih.govnih.gov For example, the amino groups can be acylated, alkylated, or used in diazotization-coupling reactions to create new dyes and functional materials. asianpubs.org This synthetic flexibility makes amino-substituted anthraquinones key intermediates in the production of various commercial dyes and pigments. biointerfaceresearch.com Beyond their use in materials science, aminoanthraquinones have also been investigated for their potential biological activities. biointerfaceresearch.comresearchgate.net

Scope and Research Trajectories for 9,10-Anthracenedione, 1,6-diamino-

While various isomers of diaminoanthraquinone exist, 9,10-Anthracenedione, 1,6-diamino- (also known as 1,6-diaminoanthraquinone) presents a unique set of properties and research opportunities. Unlike the more commonly studied 1,5- and 2,6-isomers, the 1,6-substitution pattern offers a distinct electronic and steric environment.

Current research on 1,6-diaminoanthraquinone is multifaceted. One significant area of investigation is its use as a precursor in the synthesis of novel dyes and pigments. The specific positioning of the amino groups influences the final color and properties of the derived dyes. For instance, it can be used to create specific shades for dyeing polyester (B1180765) fibers. asianpubs.org

Furthermore, the synthesis of derivatives from 1,6-diaminoanthraquinone is an active area of research. This includes exploring various reaction pathways to introduce additional functional groups, thereby creating new molecules with potentially valuable optical, electronic, or biological properties. For example, diazotization of 2,6-diaminoanthraquinone (B87147) followed by coupling reactions has been used to synthesize novel azo dyes. asianpubs.org While this specific example pertains to the 2,6-isomer, similar synthetic strategies can be envisioned and are likely being explored for the 1,6-isomer to create a diverse library of compounds for further study.

The exploration of the fundamental chemical and physical properties of 9,10-Anthracenedione, 1,6-diamino- itself is also an ongoing endeavor. This includes detailed characterization of its spectroscopic and electrochemical behavior. Understanding these fundamental properties is crucial for predicting its behavior in various applications and for designing new experiments and synthetic targets.

Properties of 9,10-Anthracenedione, 1,6-diamino-

PropertyValue
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol
Appearance Solid
Melting Point >325 °C

Note: Some properties may vary slightly depending on the source and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O2 B156739 9,10-Anthracenedione, 1,6-diamino- CAS No. 1758-64-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1758-64-1

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

1,6-diaminoanthracene-9,10-dione

InChI

InChI=1S/C14H10N2O2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,15-16H2

InChI Key

UDBLWRCGYSQDGK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)N

Other CAS No.

1758-64-1

Origin of Product

United States

Synthetic Methodologies and Advanced Preparations of 9,10 Anthracenedione, 1,6 Diamino

Classical Synthetic Routes to Diaminoanthraquinones

Traditional methods for synthesizing diaminoanthraquinones, including the 1,6-isomer, have been the bedrock of industrial production for many years. These routes often involve harsh reaction conditions and can generate significant waste streams.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing amino groups onto the anthraquinone (B42736) core. nih.gov This approach typically involves the displacement of a suitable leaving group, such as a halogen or a sulfonate group, by an amine. For instance, the synthesis of 1,4-diaminoanthraquinone (B121737) derivatives has been achieved by reacting 1,4-dihydroxyanthraquinone with amines in the presence of a catalyst. mdpi.com While not specific to the 1,6-isomer, this illustrates the general principle of using nucleophilic substitution for amination. The reaction of bromaminic acid with various amines to produce 1,4-diaminoanthraquinone derivatives further highlights the utility of this method. nih.gov

A common industrial synthesis of 2,6-diaminoanthraquinone (B87147) involves the reaction of 2,6-anthraquinonedisulfonic acid with aqueous ammonia (B1221849) under pressure and at elevated temperatures, often in the presence of an oxidizing agent. google.com

Table 1: Examples of Nucleophilic Aromatic Substitution for Diaminoanthraquinone Synthesis

Starting MaterialReagentsProductReference
2,6-anthraquinonedisulfonic acidAqueous ammonia, Oxidizing agent2,6-diaminoanthraquinone google.com
1,4-dihydroxyanthraquinoneButylamine, PhI(OAc)₂ (catalyst)2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione mdpi.com
Bromaminic acid2-aminoethanol, Cu(II) and Fe(II) salts1-amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid nih.gov

Diazotization and Subsequent Substitution Reactions

Diazotization of an existing amino group on the anthraquinone skeleton, followed by a substitution reaction, provides another classical route to introduce different functionalities. numberanalytics.com This multi-step process begins with the conversion of a primary aromatic amine to a diazonium salt using a nitrosating agent, typically sodium nitrite (B80452) in an acidic medium. numberanalytics.com The resulting diazonium salt is a versatile intermediate that can undergo various transformations.

For example, 2,6-diaminoanthraquinone can be diazotized and then coupled with other aromatic compounds to synthesize more complex dye structures. asianpubs.orgasianpubs.org While this example demonstrates the reactivity of the diazonium salt, the same intermediate could potentially be used in a Sandmeyer-type reaction to introduce other functional groups, which could then be converted to an amino group.

Table 2: Diazotization of 2,6-Diaminoanthraquinone for Derivatization

Starting MaterialReagentsIntermediateSubsequent ReactionFinal ProductReference
2,6-diaminoanthraquinoneNaNO₂, H₂SO₄Diazonium salt of 2,6-diaminoanthraquinoneCoupling with phenol2,6-bis((4-hydroxyphenyl)diazenyl)anthracene-9,10-dione asianpubs.orgasianpubs.org
2,6-diaminoanthraquinoneNaNO₂, H₂SO₄Diazonium salt of 2,6-diaminoanthraquinoneCoupling with aniline2,6-bis((4-aminophenyl)diazenyl)anthracene-9,10-dione asianpubs.orgasianpubs.org

Modern and Efficient Synthetic Strategies

In response to the limitations of classical methods, researchers have focused on developing more efficient and environmentally benign synthetic strategies. These modern approaches often feature milder reaction conditions, higher yields, and improved atom economy.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.gov The synthesis of 1-aminoanthraquinone (B167232) via high-temperature ammonolysis of 1-nitroanthraquinone (B1630840) has been successfully demonstrated using a continuous-flow method, achieving high yields in short residence times. nih.gov This technology holds promise for the synthesis of diaminoanthraquinones, including the 1,6-isomer, by providing better control over reaction parameters and minimizing the risks associated with highly exothermic or hazardous reactions. nih.gov The development of continuous-flow processes for the synthesis of chiral 1,2-diamino derivatives further underscores the versatility and potential of this technology in amine synthesis. thieme.de

Derivatization Strategies for Functional Enhancement

The functionalization of 1,6-diamino-9,10-anthracenedione is crucial for tuning its properties for specific applications, such as in advanced materials or as biologically active agents. nih.govbiointerfaceresearch.com Derivatization can alter the compound's solubility, color, and electronic properties.

One common strategy involves the reaction of the amino groups with various electrophiles. For example, the amino groups can be acylated or can react with other molecules to extend the π-system of the anthraquinone core. acs.org The synthesis of novel derivatives of 2,6-diaminoanthraquinone through diazotization followed by coupling reactions has been shown to produce compounds with interesting spectroscopic properties. asianpubs.orgasianpubs.org

Furthermore, the introduction of substituents onto the anthraquinone backbone can significantly modify the compound's characteristics. For instance, bromination of 1,5-diaminoanthraquinone (B86024) has been used to create intermediates for further functionalization. nih.govnih.gov These derivatization strategies are essential for creating a diverse library of 1,6-diaminoanthraquinone-based compounds with tailored functionalities.

Acylation Reactions of Amino Groups

The amino groups of diaminoanthraquinones can be readily acylated using various acylating agents, such as acid anhydrides or acyl chlorides. This reaction transforms the primary amines into secondary amides, which significantly alters the electronic properties of the anthraquinone system. The acylation of aminoanthraquinones is a foundational method for producing intermediates for dyes and functional materials.

For instance, in a related diaminoanthraquinone isomer, the acylation reaction proceeds efficiently. The reaction of 2,6-diaminoanthraquinone derivatives with acetic anhydride (B1165640) in the presence of concentrated sulfuric acid leads to the formation of diacetylated products. asianpubs.org This transformation highlights the general reactivity of the amino groups on the anthraquinone core towards acylation. While this specific example uses the 2,6-isomer, the principle applies to the 1,6-diamino isomer as well, providing a pathway to N,N'-diacyl-1,6-diaminoanthraquinone derivatives.

Table 1: Example of Acylation on a Diaminoanthraquinone System

Starting MaterialReagent(s)ConditionsProductYieldReference
2,6-bis((4-hydroxyphenyl)diazenyl)anthracene-9,10-dioneAcetic anhydride, Sulfuric acid50-60 °C, 1 h4,4'-((9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)bis(diazene-2,1-diyl))bis(4,1-phenylene) diacetate94% asianpubs.org

Alkylation and Arylation of Amino Functionalities

The functionalization of the 1,6-diaminoanthraquinone scaffold can also be achieved through alkylation and arylation reactions. These reactions can occur either at the nitrogen atoms of the amino groups or on the aromatic core itself, depending on the reaction conditions and the specific substrate.

Direct N-alkylation of aminoanthraquinones can be challenging, with examples in the literature being relatively uncommon. colab.ws However, functionalization of the anthraquinone core through C-C bond-forming reactions like arylation is a viable strategy for creating more complex derivatives. A common approach involves an initial halogenation of the anthraquinone ring, followed by a palladium-catalyzed cross-coupling reaction, such as the Sonogashira or Suzuki coupling.

For example, a brominated 1,5-diaminoanthraquinone has been successfully coupled with various terminal alkynes and arylboronic acids. nih.gov The Sonogashira coupling of 2-bromo-1,5-diaminoanthraquinone with iodobenzene, catalyzed by Pd(PPh₃)₂Cl₂ and CuI, yields the corresponding phenyl-substituted diaminoanthraquinone. nih.gov This demonstrates a powerful method for incorporating aryl fragments onto the diaminoanthraquinone structure, thereby extending the π-conjugated system.

Table 2: Example of Arylation on a Diaminoanthraquinone System

Starting MaterialReagent(s)ConditionsProductYieldReference
1,5-diamino-2-bromo-9,10-anthraquinoneIodobenzene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine40 °C, 2 h1,5-diamino-2-phenyl-9,10-anthraquinone82% nih.gov

Heterocyclic Annulation and Non-Annelated Fragment Incorporations

The amino groups of diaminoanthraquinones serve as versatile handles for constructing fused heterocyclic rings onto the anthraquinone framework, a process known as annulation. When the amino groups are in adjacent positions (e.g., in 1,2-diaminoanthraquinone), they can readily react with bifunctional reagents to form five- or six-membered heterocyclic rings.

A notable example is the reaction of 1,2-diaminoanthraquinone (B157652) with various aldehydes. In the presence of a phosphotungstic acid catalyst, this condensation reaction yields anthra[1,2-d]imidazole-6,11-diones. sigmaaldrich.com This type of cyclization is a key strategy for synthesizing complex, polycyclic aromatic compounds with unique photophysical and electronic properties. While the 1,6-diamino isomer does not have adjacent amino groups for simple annulation with small aldehydes, this example illustrates the potential of the amino groups to participate in ring-forming reactions.

Non-annelated fragment incorporation, where a chemical moiety is added without forming a new fused ring, is exemplified by the arylation reactions discussed previously, where aryl groups are appended to the core structure. nih.gov Another approach involves converting the amino groups into other functionalities, such as sulfamidic acids, which has been demonstrated with 2,6-diaminoanthraquinone to enhance water solubility for applications in redox flow batteries. nih.gov

Table 3: Example of Heterocyclic Annulation on a Diaminoanthraquinone System

Starting MaterialReagent(s)ConditionsProduct TypeReference
1,2-DiaminoanthraquinoneVarious AldehydesPhosphotungstic acid/PEG-400Anthra[1,2-d]imidazole-6,11-diones sigmaaldrich.com

Comprehensive Spectroscopic and Structural Characterization of 9,10 Anthracenedione, 1,6 Diamino Systems

Advanced Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful tools for probing the molecular structure and electronic properties of 9,10-Anthracenedione, 1,6-diamino-. These methods provide insights into the vibrational modes of the molecule and the electronic transitions that occur upon absorption of electromagnetic radiation.

Fourier Transform Infrared Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups and vibrational modes within a molecule. For anthraquinone (B42736) derivatives, characteristic vibrational frequencies provide a molecular fingerprint.

Key Research Findings:

General Anthraquinone Vibrations: The FTIR spectra of anthraquinone and its derivatives are complex, with numerous bands corresponding to the vibrations of the fused ring system. nsf.govnih.gov

Amino Group Vibrations: The presence of amino groups in 1,6-diaminoanthraquinone introduces specific vibrational modes. These typically include N-H stretching vibrations, which are sensitive to hydrogen bonding, and N-H bending vibrations.

Carbonyl Group Vibrations: The C=O stretching vibrations of the quinone moiety are prominent features in the IR spectrum. Their position can be influenced by the electronic effects of substituents on the aromatic rings.

Interactive Data Table: Characteristic FTIR Vibrational Frequencies for Anthraquinone Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)References
N-H Stretching (Amino)3300 - 3500
C-H Stretching (Aromatic)3000 - 3100 asianpubs.org
C=O Stretching (Quinone)1650 - 1680 asianpubs.org
C=C Stretching (Aromatic)1450 - 1650 asianpubs.org
C-N Stretching1250 - 1350 asianpubs.org
C-H Bending (Aromatic)690 - 900

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Key Research Findings:

π → π and n → π Transitions:** The UV-Vis spectrum of diaminoanthraquinones is characterized by strong π → π* transitions and weaker n → π* transitions. acs.org The π → π* transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital.

Influence of Amino Groups: The amino groups act as auxochromes, causing a bathochromic (red) shift of the absorption bands compared to the parent anthraquinone molecule. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atoms.

Solvent Effects: The position and intensity of the absorption bands can be influenced by the polarity of the solvent. nih.gov

Theoretical Calculations: Time-dependent density functional theory (TD-DFT) calculations are often used to complement experimental UV-Vis spectra, helping to assign the observed electronic transitions. acs.orgacs.org Studies on related diaminoanthraquinone derivatives show that TD-DFT can effectively predict absorption maxima. nih.gov

Interactive Data Table: Typical UV-Vis Absorption Maxima for Diaminoanthraquinone Derivatives in Chloroform

Compoundλ_max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)References
1-TIPS-BrDAAQ258, 285, 50538775, 11012, 13345 acs.org
2-TIPS-DAAQ265, 297, 315, 51759229, 10522, 9279, 17169 acs.org
3-TIPS-DAAQ271, 319, 53361145, 12611, 15000 acs.org

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Key Research Findings:

Aromatic Protons: The protons on the anthraquinone framework typically appear in the aromatic region of the spectrum (δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns are dictated by the positions of the amino substituents.

Amino Protons: The protons of the amino groups (NH₂) give rise to signals that can be broad and their chemical shift is dependent on solvent and concentration due to hydrogen bonding. In some cases, they may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.

Chemical Shift Assignments: For complex spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are employed to establish the connectivity between neighboring protons. researchgate.net

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Diaminoanthraquinone Derivatives

CompoundAromatic ProtonsAmino ProtonsSolventReferences
1,5-DAAQ7.0 - 8.0VariableDMSO-d₆ chemicalbook.com
2,6-DAAQ7.0 - 8.5VariableDMSO-d₆ asianpubs.org
1,4-DAAQ7.0 - 8.3VariableDMSO-d₆ researchgate.netchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Key Research Findings:

Carbonyl Carbons: The carbonyl carbons of the quinone are typically the most downfield signals in the ¹³C NMR spectrum, appearing in the range of δ 180-190 ppm.

Aromatic Carbons: The carbons of the aromatic rings resonate in the region of δ 110-155 ppm. The chemical shifts are influenced by the attached substituents.

Carbons Attached to Amino Groups: The carbon atoms directly bonded to the amino groups are shielded and appear at a higher field (lower δ value) compared to other aromatic carbons.

Quaternary Carbons: Quaternary carbons (those not bonded to any hydrogen atoms) usually show weaker signals in the spectrum.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Diaminoanthraquinone Derivatives

CompoundCarbonyl CarbonsAromatic CarbonsCarbons attached to Amino GroupsSolventReferences
1,5-DAAQ~185110 - 155~110-120Not Specified chemicalbook.com
1,4-DAAQ~184110 - 150~110Not Specified chemicalbook.com
9,10-Anthracenedione~183127 - 135N/ANot Specified researchgate.net

Mass Spectrometric Investigations of Molecular Architectures

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Key Research Findings:

Molecular Ion Peak: The mass spectrum of 9,10-Anthracenedione, 1,6-diamino- will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (238.24 g/mol ). nih.govepa.gov An [M+H]⁺ peak may also be observed depending on the ionization technique used. nih.gov

Fragmentation Pattern: Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation of the molecule. For anthraquinone derivatives, common fragmentation pathways involve the loss of CO and HCN molecules. The fragmentation pattern of 2,6-diaminoanthraquinone (B87147) shows significant peaks at m/z 223, 195, 169, and 167. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments. acs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile compounds. Diaminoanthraquinones have been shown to act as a matrix in MALDI-MS for the analysis of other molecules. nih.govjst.go.jp

Interactive Data Table: Key Mass Spectrometric Data for Diaminoanthraquinone Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)Ionization MethodReferences
2,6-DiaminoanthraquinoneC₁₄H₁₀N₂O₂238.24223, 195, 169, 167EI nih.gov
1,4-Diaminoanthraquinone (B121737)C₁₄H₁₀N₂O₂238.24Varies with methodESI, EI nih.gov
1,5-Diaminoanthraquinone (B86024)C₁₄H₁₀N₂O₂238.24[M+H]⁺MALDI nih.gov

X-ray Crystallography for Solid-State Structural Analysis

Determination of Planar Anthraquinone Geometry

The fundamental framework of 9,10-anthracenedione is the anthraquinone moiety, which is known to be an essentially planar tricyclic aromatic system. X-ray diffraction studies on various anthraquinone derivatives consistently confirm this planarity. For instance, the crystal structure of 1,5-diamino-2,6-dibromo-9,10-anthraquinone, a closely related compound, reveals an almost planar geometry of the anthraquinone core. nih.govnih.gov Any minor deviations from planarity are typically attributed to the steric and electronic effects of the substituents.

In a theoretical study of 1,5-diaminoanthraquinone, the bond length alterations in the diaminoanthraquinone core were found to be minimal (within 0.001 Å) compared to the unsubstituted anthraquinone, suggesting that the quinoidal character and planarity are largely maintained. acs.org Similarly, computational studies on a set of five anthraquinone dyes, including 1,5-diamino derivatives, have shown that the fundamental planar structure is preserved. acs.org

Based on these extensive studies of analogous compounds, the 9,10-anthracenedione, 1,6-diamino- molecule is expected to exhibit a largely planar geometry in the solid state. The three fused rings of the anthraquinone core will lie approximately in the same plane. The planarity of this system is a critical factor influencing its electronic properties, such as the delocalization of π-electrons across the molecule, which in turn affects its color and photophysical behavior.

Table 1: Selected Bond Lengths and Angles from Analogous Anthraquinone Derivatives

Parameter1,5-diamino-2,6-dibromo-9,10-anthraquinone nih.govUnsubstituted Anthraquinone nih.gov
C(6)—C(7) Bond Length (Å)1.421 (2)1.393 (2)
C(1)—C(7) Bond Length (Å)1.420 (2)1.381 (2)
C(6)—C(7)—C(1) Angle (°)116.5 (2)120.39 (14)

This table presents data from a closely related bromo-substituted diaminoanthraquinone to illustrate typical bond lengths and angles in the anthraquinone core.

Analysis of Intramolecular Hydrogen Bonding and Intermolecular Interactions

The presence of amino and carbonyl groups in 9,10-anthracenedione, 1,6-diamino- allows for the formation of various hydrogen bonds and other non-covalent interactions, which are crucial in determining the packing of the molecules in the crystal lattice.

Intramolecular Hydrogen Bonding:

A key structural feature in many aminoanthraquinones is the presence of intramolecular hydrogen bonds between the hydrogen atoms of the amino group (-NH₂) and the oxygen atom of an adjacent carbonyl group (C=O). This is particularly prevalent in isomers where the amino group is in a peri-position to a carbonyl, such as in 1-aminoanthraquinone (B167232) and its derivatives. These interactions, often referred to as resonance-assisted hydrogen bonds (RAHBs), contribute to the stability of the molecule. nih.gov

In the case of 9,10-anthracenedione, 1,6-diamino-, the 1-amino group is positioned to form an intramolecular hydrogen bond with the C(9)=O carbonyl group. This interaction would create a six-membered quasi-ring, enhancing the planarity and rigidity of that portion of the molecule. The 6-amino group, however, is not positioned to form a similar intramolecular hydrogen bond with a carbonyl group.

The existence and strength of such hydrogen bonds have been confirmed in numerous related structures. For example, in 1,5-diamino-2,6-dibromo-9,10-anthraquinone, a distinct intramolecular N-H···O hydrogen bond is observed with a bond length of 2.639 (2) Å and an angle of 130°. nih.govnih.gov

Intermolecular Interactions:

Intermolecular Hydrogen Bonding: The amino groups that are not involved in intramolecular hydrogen bonding, specifically the hydrogen atoms on the 6-amino group and potentially one of the hydrogens on the 1-amino group, are available to form intermolecular hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules. This can lead to the formation of extended chains or sheets within the crystal structure. For instance, in the crystal structure of 1,5-diamino-2,6-dibromo-9,10-anthraquinone, inversion dimers are formed, linked by pairs of N-H···O hydrogen bonds with a distance of 2.955 (2) Å and an angle of 135°. nih.govnih.gov

π-π Stacking: The planar aromatic rings of the anthraquinone core provide ideal surfaces for π-π stacking interactions. These attractive, non-covalent interactions arise from the alignment of the π-electron systems of adjacent molecules. In the crystal structure of 1-(dimethylamino)-9,10-anthraquinone, π-π stacking is observed with a centroid-centroid distance of 3.844 (2) Å. nih.gov

Other Interactions: Other types of interactions, such as C-H···π interactions, where a hydrogen atom on one molecule interacts with the π-system of another, can also contribute to the stability of the crystal lattice. nih.gov In substituted derivatives, other specific interactions can occur, such as the C=O···π and Br···Br contacts seen in 1,5-diamino-2,6-dibromo-9,10-anthraquinone. nih.govnih.gov

The interplay of these various intra- and intermolecular forces ultimately determines the specific polymorphic form that 9,10-anthracenedione, 1,6-diamino- adopts in the solid state.

Table 2: Hydrogen Bonding and Intermolecular Interaction Data from Analogous Anthraquinone Derivatives

Interaction TypeCompoundDistance (Å)Angle (°)Reference
Intramolecular N-H···O1,5-diamino-2,6-dibromo-9,10-anthraquinone2.639 (2)130 nih.govnih.gov
Intermolecular N-H···O1,5-diamino-2,6-dibromo-9,10-anthraquinone2.955 (2)135 nih.govnih.gov
π-π Stacking (centroid-centroid)1-(dimethylamino)-9,10-anthraquinone3.844 (2)- nih.gov
C=O···π1,5-diamino-2,6-dibromo-9,10-anthraquinone3.228 (2)- nih.govnih.gov

This table provides examples of interaction geometries observed in the crystal structures of related aminoanthraquinone derivatives.

Electronic Structure and Theoretical Investigations of 9,10 Anthracenedione, 1,6 Diamino Systems

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the ground-state electronic properties of molecules. By calculating the electron density, DFT can provide valuable insights into the energies of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—and the nature of intramolecular interactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule. In diaminoanthraquinones, the positions of the electron-donating amino groups on the anthraquinone (B42736) framework significantly modulate the energies of the FMOs. The amino groups generally raise the energy of the HOMO, while the electron-accepting quinone core influences the LUMO energy. This modulation directly impacts the color of the dye and its reactivity.

For the broader class of diaminoanthraquinones, the optoelectronic properties are primarily governed by a π → π* transition. acs.org In polar solvents, these molecules can exist in a dipolar form, which further influences their electronic behavior. acs.org While specific computational data for 1,6-DAAQ is scarce, studies on other isomers like 1,5-DAAQ provide a basis for understanding. For instance, DFT calculations (DFT-B3LYP-6-31G(d)) on 1,5-DAAQ have been performed, showing a HOMO energy of -5.55 eV and a LUMO energy of -2.44 eV. whiterose.ac.uk The HOMO-LUMO gap, therefore, plays a fundamental role in determining the electronic absorption and emission characteristics of these compounds. The lack of intramolecular hydrogen bonding in isomers like 2,6-DAAQ, in contrast to 1,5-DAAQ, also contributes to differences in their electronic properties. acs.org

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Diaminoanthraquinone Isomer

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational Method
1,5-Diaminoanthraquinone (B86024)-5.55-2.443.11DFT-B3LYP-6-31G(d)

Data for 1,5-DAAQ is presented for comparative purposes due to the lack of specific data for 1,6-DAAQ. whiterose.ac.uk

The presence of both electron-donating amino groups and an electron-accepting anthraquinone core gives rise to intramolecular charge transfer (ICT) character in DAAQ systems. Upon photoexcitation, electron density can be transferred from the amino groups to the anthraquinone moiety. The extent of this charge transfer is highly dependent on the substitution pattern and the surrounding solvent environment.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. It allows for the prediction of absorption spectra by determining transition energies and oscillator strengths.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the absorption spectrum (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands. For anthraquinone dyes, TD-DFT has been shown to reproduce experimental electronic absorption properties reasonably well. whiterose.ac.uk

In a study of various anthraquinone dyes, it was found that functionals like PBE0, often in combination with B3LYP and B3P86, are suitable for accurately reproducing the experimental λMAX. nih.gov For a series of substituted 1,5-DAAQ derivatives, TD-DFT calculations (B3LYP-6-31G(d)) have been used to complement experimental UV-Vis spectra, showing good agreement in the trends of bathochromic shifts upon substitution. acs.org The oscillator strength of the π → π* transition was found to be enhanced in these derivatives compared to the parent 1,5-DAAQ, which was attributed to an increase in the magnitude of the transition electric dipole moment. acs.org While a specific table for 1,6-DAAQ is not available, the table below for related compounds illustrates the type of data obtained from such calculations.

Table 2: Calculated Absorption Maxima and Oscillator Strengths for Substituted 1,5-Diaminoanthraquinone Derivatives

CompoundCalculated λmax (nm)Calculated Oscillator Strength (f)Computational Method
1,5-DAAQ4960.33TDDFT-B3LYP-6-31G(d)
2-TIPS-DAAQ5170.43TDDFT-B3LYP-6-31G(d)
4-TIPS-DAAQ5420.39TDDFT-B3LYP-6-31G(d)

Data for substituted 1,5-DAAQ derivatives are presented for illustrative purposes. acs.org

In many molecules with donor and acceptor groups connected by a single bond, a process known as Twisted Intramolecular Charge Transfer (TICT) can occur in the excited state. This involves a conformational change, typically a rotation around the donor-acceptor bond, leading to a highly polar, charge-separated state. This state often has a low fluorescence quantum yield and provides a non-radiative decay pathway.

For 1-aminoanthraquinone (B167232), theoretical investigations using TD-DFT have suggested that the ICT process occurs with a twisting of the amino group. nih.gov This leads to the formation of a TICT state. The dynamics of this process have been observed to be ultrafast. nih.gov It is plausible that 1,6-DAAQ also exhibits TICT phenomena, where the amino groups twist relative to the anthraquinone plane in the excited state. The specific energetics and dynamics of such a process for 1,6-DAAQ would require dedicated computational studies. The existence and accessibility of TICT states are crucial for understanding the photostability and fluorescence properties of these dyes.

Semi-Empirical and Ab Initio Computational Energetics

Besides DFT and TD-DFT, other computational methods like semi-empirical and ab initio calculations are also employed to study the electronic properties of molecules. Semi-empirical methods, such as PM5, are computationally less expensive and can be useful for screening large numbers of molecules, though they are generally less accurate than DFT. Ab initio methods, such as Møller-Plesset perturbation theory or coupled-cluster theory, are highly accurate but computationally very demanding.

A comparative study of amino- and hydroxy-anthraquinones using X-ray crystal structures as a basis for calculations found that the semi-empirical PM5/RPA method was promising for predicting the λmax of anthraquinone dyes. mdpi.com This suggests that for a qualitative understanding and for comparing trends within a series of related compounds, semi-empirical methods can provide valuable insights. However, for a more quantitative and detailed understanding of the electronic structure and excited states of 1,6-DAAQ, higher-level ab initio or well-benchmarked DFT and TD-DFT calculations would be necessary. To date, specific semi-empirical or ab initio energetic data for 9,10-Anthracenedione, 1,6-diamino- are not prominently featured in the scientific literature.

Energetic Pathways of Molecular Interactions

A detailed analysis of the energetic pathways of molecular interactions for 9,10-Anthracenedione, 1,6-diamino- is not extensively documented in current research literature. Studies on analogous compounds, such as 1,5-diaminoanthraquinone, have utilized methods like Density Functional Theory (DFT) to explore molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and the nature of electronic transitions. e-journals.inwhiterose.ac.uk For instance, investigations into 1,5-diaminoanthraquinone have focused on how substitutions can extend the π-system, thereby tuning the optoelectronic properties by altering the HOMO-LUMO gap. nih.gov Similar in-depth computational studies mapping the specific intermolecular interaction energies and pathways for the 1,6-diamino isomer are not readily found.

Solvation Effects in Computational Models

The influence of solvents on the electronic and structural properties of diaminoanthraquinones has been a subject of research, particularly for the 2,6- and 1,5-isomers. acs.orgnih.govnih.gov These studies often employ computational models, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment and predict changes in absorption and emission spectra. acs.org For example, research on 2,6-diaminoanthraquinone (B87147) has investigated its photophysical properties in various solvents, revealing different structural forms depending on solvent polarity. nih.gov These computational approaches help in understanding solute-solvent interactions and their impact on the molecular system. nih.gov

However, specific computational models detailing solvation effects for 9,10-Anthracenedione, 1,6-diamino- are not prominently featured in the available scientific literature. While general principles of solvatochromism observed in other diaminoanthraquinone isomers would likely apply, dedicated theoretical studies with specific parameters for the 1,6-diamino isomer are lacking.

Due to the absence of specific research data for 9,10-Anthracenedione, 1,6-diamino- on these topics, a data table cannot be generated.

Photophysical Phenomena and Photochemical Reactivity of 9,10 Anthracenedione, 1,6 Diamino Chromophores

Luminescence Properties and Emission Characteristics

The luminescence of 9,10-anthracenedione derivatives is highly sensitive to the nature and position of substituents on the aromatic core. The introduction of electron-donating amino groups generally leads to a bathochromic (red) shift in the absorption and emission spectra. While specific quantitative data for the 1,6-diamino isomer is not extensively documented in publicly available literature, the behavior of analogous diaminoanthraquinones provides valuable insights.

For instance, studies on other diaminoanthraquinone isomers, such as the 1,5- and 2,6-derivatives, reveal that the position of the amino groups dictates the extent of intramolecular charge transfer (ICT) character in the excited state. This, in turn, governs the fluorescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima). It is reasonable to infer that 1,6-diamino-9,10-anthracenedione would also exhibit significant solvent-dependent fluorescence, with polar solvents stabilizing the charge-transfer excited state and leading to a larger Stokes shift.

The fluorescence emission of these compounds typically falls within the visible region of the electromagnetic spectrum, a property that has been harnessed in their application as dyes and fluorescent probes. The specific emission wavelength and intensity of 1,6-diamino-9,10-anthracenedione would be influenced by factors such as solvent polarity, pH, and the presence of interacting species.

Table 1: General Photophysical Characteristics of Diaminoanthraquinones

PropertyGeneral Trend for DiaminoanthraquinonesInferred Characteristics for 1,6-diamino-9,10-anthracenedione
Absorption Maximum (λ_abs) Red-shifted compared to unsubstituted anthraquinone (B42736).Expected to be in the visible region.
Emission Maximum (λ_em_) Dependent on solvent polarity, generally in the visible range.Expected to show solvatochromic shifts.
Fluorescence Quantum Yield (Φ_f_) Varies significantly with isomer and solvent.Likely to be solvent-dependent.
Stokes Shift Generally large, increasing with solvent polarity.A significant Stokes shift is anticipated.

Ultrafast Solvation Dynamics and Excited State Processes

Upon photoexcitation, molecules undergo a series of rapid processes as they relax back to the ground state. For polar molecules like 1,6-diamino-9,10-anthracenedione dissolved in polar solvents, one of the most critical ultrafast phenomena is solvation dynamics. Following excitation, the solvent molecules reorient around the newly formed excited-state dipole moment of the solute. This reorganization of the solvent shell leads to a time-dependent stabilization of the excited state, which can be monitored through time-resolved fluorescence or transient absorption spectroscopy.

The timescale of this solvent relaxation is typically in the picosecond to nanosecond range and is dependent on the viscosity and dielectric properties of the solvent. For diaminoanthraquinones, the excited state often possesses a significant intramolecular charge transfer character, making the dipole moment in the excited state larger than in the ground state. This change in dipole moment is a key driver for the solvation dynamics.

Beyond solvation, other excited-state processes such as intersystem crossing (ISC) to the triplet state can occur. The efficiency of ISC is influenced by the presence of heavy atoms and the energy gap between the singlet and triplet excited states. The triplet state of anthraquinone derivatives is known to be reactive and can participate in various photochemical reactions. While specific data for the 1,6-isomer is scarce, studies on related anthraquinones suggest that the triplet state plays a crucial role in their photochemistry. ias.ac.in

Table 2: Key Excited State Processes in Anthraquinone Derivatives

ProcessDescriptionRelevance to 1,6-diamino-9,10-anthracenedione
Internal Conversion (IC) Non-radiative transition between electronic states of the same multiplicity.A primary relaxation pathway.
Intersystem Crossing (ISC) Non-radiative transition between electronic states of different multiplicity (e.g., singlet to triplet).Can lead to the formation of a reactive triplet state.
Fluorescence Radiative decay from the lowest singlet excited state to the ground state.The basis of its luminescence.
Phosphorescence Radiative decay from the lowest triplet excited state to the ground state.Generally weaker and longer-lived than fluorescence.
Solvent Relaxation Reorganization of solvent molecules around the excited-state dipole.Influences the time-dependent emission spectrum.

Mechanisms of Reversible and Irreversible Photochemical Transformations

The photochemical reactivity of anthraquinone dyes is a double-edged sword. While it can be harnessed for applications such as photodynamic therapy, it can also lead to the degradation of the dye, a significant issue in the textile industry. The photochemical transformations of 1,6-diamino-9,10-anthracenedione can be broadly categorized as reversible and irreversible.

Reversible transformations often involve processes like photoisomerization or the formation of transient species that can revert to the original molecule. For instance, proton transfer in the excited state can lead to the formation of a tautomer that can thermally revert to the ground state.

Irreversible photochemical transformations , on the other hand, lead to the permanent degradation of the chromophore. These reactions are often initiated from the excited triplet state and can involve reactions with oxygen or other molecules in the environment. Common degradation pathways for anthraquinone dyes include:

Photoreduction: The excited dye molecule can abstract a hydrogen atom from a suitable donor, leading to the formation of a radical species that can undergo further reactions.

Photooxidation: In the presence of oxygen, the excited dye can generate reactive oxygen species (ROS) such as singlet oxygen or superoxide (B77818) radicals, which can then attack the dye molecule itself or other surrounding molecules.

N-dealkylation or N-acylation: For substituted aminoanthraquinones, photochemical reactions can lead to the cleavage of bonds attached to the nitrogen atom.

The specific mechanisms and products of the photochemical transformations of 1,6-diamino-9,10-anthracenedione would depend on the reaction conditions, including the solvent, the presence of oxygen, and the presence of other reactive species. Understanding these degradation pathways is crucial for designing more photostable dyes for various applications.

Table 3: Potential Photochemical Transformation Pathways

Transformation TypeProposed MechanismPotential Outcome for 1,6-diamino-9,10-anthracenedione
Reversible Phototautomerism Excited-state intramolecular proton transfer.Formation of a transient tautomeric species.
Irreversible Photoreduction Hydrogen abstraction by the excited triplet state.Formation of a reduced, potentially colorless, species.
Irreversible Photooxidation Reaction with reactive oxygen species.Cleavage of the aromatic ring or modification of the amino groups.

Electrochemical Behavior and Redox Properties of 9,10 Anthracenedione, 1,6 Diamino

Voltammetric and Coulometric Characterization

There is a lack of published studies detailing the voltammetric and coulometric characterization of 9,10-Anthracenedione, 1,6-diamino-. While cyclic voltammetry is a standard technique used to investigate the redox behavior of other diaminoanthraquinone isomers, revealing key parameters such as redox potentials and electron transfer kinetics, no such data has been found specifically for the 1,6-isomer. Consequently, a data table of its electrochemical parameters cannot be generated.

pH-Dependent Electrochemical Reduction Mechanisms

The electrochemical reduction of anthraquinone (B42736) derivatives is well-known to be highly dependent on the pH of the medium. Studies on other diaminoanthraquinone isomers have elucidated complex, multi-proton, and multi-electron transfer mechanisms. However, there are no specific studies available that investigate the pH-dependent electrochemical reduction mechanisms of 9,10-Anthracenedione, 1,6-diamino-. Therefore, a detailed description of its reduction pathways at different pH values cannot be provided.

Redox Mediation and Electron Transfer Studies

Diaminoanthraquinones have been explored as redox mediators in various applications due to their ability to facilitate electron transfer. Research has been conducted on the redox mediation properties of other isomers in contexts such as microbial fuel cells and dye degradation. Unfortunately, there is no available research that specifically examines the role of 9,10-Anthracenedione, 1,6-diamino- in redox mediation or details its electron transfer kinetics in such systems.

Advanced Functional Material Applications Derived from 9,10 Anthracenedione, 1,6 Diamino

Optoelectronic Device Integration

The inherent photophysical properties of the diaminoanthraquinone framework make it a compelling candidate for optoelectronic applications. acs.org The interaction between the electron-donating amino groups and the electron-accepting anthraquinone (B42736) core creates a molecule with intrinsic charge-transfer characteristics, crucial for devices that interact with light and electricity.

Organic Light-Emitting Diodes (OLEDs) Research

While direct studies on the 1,6-diamino- isomer for OLEDs are not prominent, research into the broader diaminoanthraquinone (DAAQ) class provides strong evidence of its potential. DAAQs are noted for their attractive photophysical properties which are essential for optical applications. acs.org For instance, research has demonstrated that derivatives like 1,5-DAAQ are promising materials for nanoscale optical devices and networks. acs.org The core structure's rigidity and high thermal stability are advantageous for the durability of OLED devices. The amino groups' position on the anthraquinone skeleton influences the electronic energy levels (HOMO/LUMO) and the resulting emission color. This tunability is a key feature in designing new organic electronic materials. By modifying the DAAQ core, it is possible to engineer materials with specific energy gaps, a critical factor in developing efficient emitters for OLED displays.

Organic Photovoltaic Cells and Solar Energy Conversion

In the realm of solar energy, the DAAQ structure is investigated for its potential in energy conversion devices due to its reversible redox behavior. acs.org Theoretical studies on the related 1,5-diaminoanthraquinone (B86024) isomer as a component in dye-sensitized solar cells (DSSCs) have shown promising results. These calculations indicate that the molecule possesses favorable geometric, electronic, and light-absorption properties for use in D-π-A (Donor-π-Acceptor) organic dyes. The dominant absorption band for 1,5-DAAQ was found in the visible region, which is critical for a solar cell sensitizer. The analysis of its molecular orbitals confirmed an efficient charge separation mechanism (n→π* transition), which is fundamental for converting light into electrical energy.

Electrochemical Energy Storage Systems

The ability of the anthraquinone core to undergo reversible redox reactions makes its derivatives, including 1,6-diaminoanthraquinone, highly suitable for energy storage applications, particularly in next-generation batteries.

Redox Flow Battery Electrolyte Development

Diaminoanthraquinones are a promising class of redox-active molecules for nonaqueous redox flow batteries (RFBs) because they can exhibit multiple, electrochemically accessible oxidation states. acs.org A significant challenge, however, is the typically low solubility of DAAQs in the polar organic solvents used as electrolytes, which can limit the achievable energy density. acs.org

Research has focused on molecular engineering to overcome this limitation. For example, modifying 1,4-DAAQ by attaching oligoethylene glycol ether side chains significantly improved its solubility and the reversibility of its redox couples. acs.org Another approach involved the synthesis of a new anolyte for aqueous RFBs from 2,6-diaminoanthraquinone (B87147), which demonstrated remarkable stability with low decomposition rates even at elevated temperatures. These strategies of functionalizing the DAAQ core to enhance solubility and stability are directly applicable to the 1,6-diamino- isomer, suggesting a clear path for its development as a high-performance electrolyte material.

DAAQ DerivativeApplication AreaKey Research Finding
1,4-DAAQ Derivative Nonaqueous Redox Flow BatteryFunctionalization with triethylene glycol chains enhances solubility and reversibility. acs.org
2,6-DAAQ Derivative Aqueous Redox Flow BatterySulfamidic acid derivative shows very low decomposition rates at 60 °C.
General DAAQs Nonaqueous Redox Flow BatteryCan have up to five electrochemically accessible oxidation states, but solubility is a challenge. acs.org

Chemical Sensing and Detection Technologies

Anthraquinone derivatives are well-suited for developing chemical sensors due to their distinct photophysical properties, which can be modulated by the presence of specific analytes. The amino groups in 1,6-diaminoanthraquinone can act as binding sites and their electronic interaction with the fluorescent anthraquinone core forms the basis for sensing mechanisms.

Recent research has shown that anthraquinone-based molecules can serve as effective fluorescent and colorimetric sensors. For instance, a sensor developed from an anthraquinone-imidazole derivative was capable of selectively detecting silver ions (Ag+) through significant fluorescence quenching and a visible color change. rsc.org This sensor could also be used to detect biologically important thiols. rsc.org In another example, non-fluorescent 1,2-diaminoanthraquinone (B157652) (DAQ) has been used as a probe to detect nitric oxide (NO) in living cells; it reacts with NO to form a fluorescent triazole product. aatbio.com These examples demonstrate that the DAAQ scaffold can be readily incorporated into probes where analyte binding at the amino groups alters the electronic structure and, consequently, the fluorescence output, enabling sensitive and selective detection.

Sensor BaseTarget Analyte(s)Sensing Mechanism
Anthraquinone-imidazole Ag+, BiothiolsFluorescence quenching and color change upon ion binding. rsc.org
1,2-Diaminoanthraquinone Nitric Oxide (NO)Reaction with NO forms a fluorescent product. aatbio.com

Polymeric and Supramolecular Material Development

The presence of two reactive amino groups makes 1,6-diaminoanthraquinone an excellent monomer or building block for the synthesis of advanced polymers and ordered supramolecular structures like Covalent Organic Frameworks (COFs). These materials leverage the rigidity and functionality of the anthraquinone unit to create robust, porous materials with tailored properties.

The closely related 2,6-diaminoanthraquinone is frequently used as a linker to construct highly crystalline and porous COFs. These DAAQ-based COFs are stable and have been successfully applied in several areas:

Energy Storage: A COF made from 2,6-DAAQ and hexachlorocyclotriphosphazene showed high stability and an excellent rate performance as an anode for sodium-ion batteries. researchgate.net In another study, a hollow COF synthesized using 2,6-DAAQ was used in aqueous zinc-ion hybrid supercapacitors, demonstrating enhanced specific capacitance and energy density.

Photocatalysis: A DAAQ-based COF was shown to be an efficient and recyclable photocatalyst for C-H bond functionalization under visible light.

Furthermore, the polymerization of DAAQ isomers has led to novel electrode materials. For example, poly(1,5-diaminoanthraquinone) was developed as a high-capacity bipolar cathode for rechargeable magnesium batteries, showing enhanced structural stability and cycle life compared to a single-amine derivative. researchgate.net Commercial suppliers also list 2,6-diaminoanthraquinone as a diamine monomer for creating high-performance polymers such as polyimides. These examples underscore the versatility of the diaminoanthraquinone structure as a fundamental component for creating a new generation of functional polymeric and supramolecular materials.

Material TypeDAAQ Isomer UsedApplicationKey Feature
Covalent Organic Framework (COF) 2,6-DAAQSodium-Ion Battery AnodeStable framework inhibits dissolution of the active material. researchgate.net
Hollow COF 2,6-DAAQZinc-Ion SupercapacitorHollow structure doubles specific capacitance compared to non-templated COF.
Photocatalytic COF 2,6-DAAQC-H FunctionalizationRecyclable catalyst activated by visible light.
Redox Polymer 1,5-DAAQMagnesium Battery CathodeDouble polyaniline chains enhance structural stability and capacity. researchgate.net

Chromophore Integration in Polymeric Architectures

The integration of the 1,6-diaminoanthraquinone chromophore into polymeric structures has led to the creation of materials with enhanced thermal stability and desirable optical properties. The amino groups on the anthraquinone ring serve as reactive sites for polymerization, allowing the chromophore to be covalently bonded into the polymer backbone.

Researchers have successfully synthesized novel polyimides by reacting 1,6-diaminoanthraquinone with pyromellitic dianhydride. dtic.mildtic.mil These polyimides exhibit exceptional thermal stability, withstanding temperatures up to 400°C. nih.gov The incorporation of the anthraquinone unit also imparts color to the polymers, leading to the development of polymeric dyes. For instance, waterborne polyurethane dyes containing the 1,6-diaminoanthraquinone structure have been synthesized, demonstrating good color fastness on cotton fabric. researchgate.net The color of these materials can be tuned by modifying the chemical structure, such as by introducing different substituents on the anthraquinone core. chemijournal.com

The introduction of the 1,6-diaminoanthraquinone chromophore can also influence the photophysical properties of the resulting polymers. For example, some polyurethanes incorporating this chromophore exhibit fluorescence. researchgate.net The electron-donating amino groups and the electron-accepting anthraquinone core create an intramolecular charge transfer character, which can be beneficial for applications in organic electronics. rsc.org

Table 1: Properties of Polymers Incorporating 1,6-diaminoanthraquinone

Polymer TypeMonomersKey PropertiesReference
Polyimide1,6-diaminoanthraquinone, Pyromellitic dianhydrideExcellent thermal stability dtic.mildtic.mil
Poly(1,5-diaminoanthraquinone)1,5-diaminoanthraquinoneHigh thermal stability (below 400°C), semiconductivity nih.gov
Epoxy Resin1,4- and 1,5-diaminoanthraquinone, Epoxy resinPolymeric pigments with good light fastness chemijournal.com
Waterborne Polyurethane2,6-diaminoanthraquinone, Poly(2-methyl-1,3-propylene glycol-adipic acid) ester diol, Toluene diisocyanate, 2,2-dihydroxymethyl propionic acid, 1,4-butanediolYellow dye with good color fastness, purple fluorescence researchgate.net

Photoresponsive Supramolecular Assemblies and Macrocycles

The unique structure of 1,6-diaminoanthraquinone also lends itself to the construction of photoresponsive supramolecular assemblies and macrocycles. These complex architectures are formed through non-covalent interactions, such as hydrogen bonding and π-π stacking, and their properties can be controlled by external stimuli like light.

The ability of diaminoanthraquinones to form extended π-systems makes them attractive building blocks for such assemblies. nih.gov By synthetically modifying the 1,6-diaminoanthraquinone core, for example by introducing π-extendable anchoring groups, it is possible to create molecules with tunable optoelectronic properties. nih.gov These modifications can lead to systematic shifts in absorption and emission spectra, as well as selective stabilization of molecular orbitals. nih.gov

Macrocyclic compounds are of great interest in various fields of chemistry. nih.gov While the direct use of 1,6-diaminoanthraquinone in the formation of photoresponsive macrocycles is an area of ongoing research, the principles of macrocycle design using similar building blocks are well-established. For instance, macrocycles containing the 1,10-phenanthroline (B135089) unit have been synthesized and studied for their coordination chemistry. nih.gov The rigid and planar nature of the anthraquinone core in 1,6-diaminoanthraquinone suggests its potential for creating well-defined macrocyclic structures with specific host-guest recognition capabilities.

Table 2: Research Findings on Supramolecular Chemistry of Diaminoanthraquinones

Research FocusKey FindingsReference
π-Extendable Building BlocksSynthesis of a series of diaminoanthraquinone-based building blocks with tunable optoelectronic properties through π-extension. nih.gov
Macrocycle DesignSynthesis of 24-membered macrocyclic 1,10-phenanthroline-2,9-diamides with promising coordination properties. nih.gov
Photophysical CharacterizationSubstitution at the 9,10-positions of anthracene (B1667546) affects fluorescence properties more significantly than UV/Vis absorption. rsc.org

Metal Coordination Polymers and Ligand Chemistry

The nitrogen atoms of the amino groups and the oxygen atoms of the carbonyl groups in 1,6-diaminoanthraquinone can act as coordination sites for metal ions, making it a versatile ligand in coordination chemistry. This has led to the development of metal coordination polymers with interesting structural and functional properties.

Coordination polymers are a class of materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. nih.gov The use of ligands like 1,6-diaminoanthraquinone can introduce redox activity and specific optical properties into these materials. For example, amino- and diamino-substituted 9,10-anthracenediones are widely used as analytical reagents and metal indicators. biointerfaceresearch.comresearchgate.net

The synthesis of a silver coordination polymer based on a pyrimidine-thiol ligand has demonstrated the potential for creating catalytically active materials. nih.gov Similarly, the coordination of metal ions to 1,6-diaminoanthraquinone can lead to the formation of complexes with potential applications in catalysis and materials science. Research has shown that related anthraquinone derivatives can form chelate complexes with metal ions like copper, with the stoichiometry of the complex being dependent on the specific ligand structure. mdpi.com The study of the coordination chemistry of 1,6-diaminoanthraquinone is an active area of research, with potential for the discovery of new materials with novel magnetic, electronic, and catalytic properties.

Table 3: Metal Coordination and Ligand Chemistry of Anthraquinone Derivatives

Ligand/ComplexMetal IonKey FindingsReference
Anthraquinone derivative (Q3)Cu(I)Forms a 1:1 chelate complex. mdpi.com
4,6-diamino-2-pyrimidinethiolAg(I)Forms a stable heterogeneous coordination polymer with catalytic activity. nih.gov
4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thioneVarious (Mo, W, Ru, Rh, Ir, Pd, Re, UO2)Forms various mononuclear and dinuclear complexes with different coordination geometries. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.